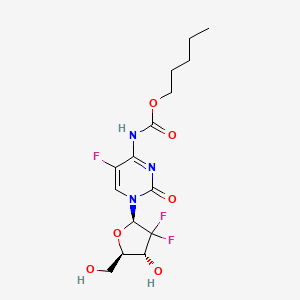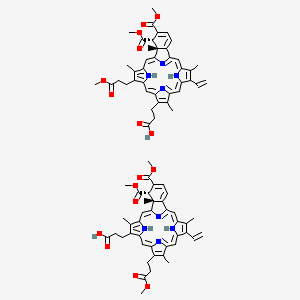
Z-VA-DL-D(OH)-Fmk
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Val-Ala-Asp(OMe)-fluoromethylketone: is a synthetic peptide that acts as a broad-spectrum inhibitor of caspases, a family of proteases involved in apoptosis and inflammation. This compound is widely used in scientific research to study cell death mechanisms and inflammation pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Z-Val-Ala-Asp(OMe)-fluoromethylketone involves the following steps:
Peptide Synthesis: The peptide backbone is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves sequential addition of protected amino acids (Valine, Alanine, and Aspartic acid) to a resin-bound starting material.
Fluoromethylketone Addition: The peptide is then modified by adding a fluoromethylketone group to the aspartic acid residue. This step typically involves the use of a fluoromethyl ketone reagent under mild conditions to avoid degradation of the peptide.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95%.
Industrial Production Methods: Industrial production of Z-Val-Ala-Asp(OMe)-fluoromethylketone follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity. The compound is typically produced in a lyophilized form for stability and ease of storage.
Análisis De Reacciones Químicas
Types of Reactions:
Inhibition of Caspases: Z-Val-Ala-Asp(OMe)-fluoromethylketone irreversibly binds to the catalytic site of caspases, inhibiting their activity. This reaction is crucial for its role as an apoptosis inhibitor.
Induction of Necroptosis: Under certain conditions, the compound can induce necroptosis, a form of programmed cell death distinct from apoptosis.
Common Reagents and Conditions:
Reagents: Fluoromethyl ketone reagents, protected amino acids, coupling agents (e.g., HBTU, DIC), and solvents (e.g., DMF, DCM).
Conditions: Mild reaction conditions are maintained to preserve the integrity of the peptide. Typical conditions include room temperature reactions and neutral pH.
Major Products:
- The primary product is the inhibited caspase enzyme, which is unable to participate in apoptosis or inflammation pathways.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a tool to study the inhibition of proteases and the mechanisms of enzyme inhibition.
Biology:
- Widely used in cell biology to study apoptosis, necroptosis, and other forms of cell death.
- Employed in research on inflammation and immune responses.
Medicine:
- Investigated for its potential therapeutic applications in diseases characterized by excessive apoptosis, such as neurodegenerative diseases and certain cancers.
- Used in studies on ischemia/reperfusion injury and other conditions involving cell death.
Industry:
- Utilized in the development of new drugs targeting caspases and other proteases.
- Applied in the production of research reagents and diagnostic tools.
Mecanismo De Acción
Molecular Targets and Pathways:
- Z-Val-Ala-Asp(OMe)-fluoromethylketone targets caspases by irreversibly binding to their catalytic site. This binding prevents the caspases from cleaving their substrates, thereby inhibiting apoptosis and inflammation.
- The compound can also induce necroptosis by inhibiting caspase-8, leading to the activation of necroptotic pathways.
Comparación Con Compuestos Similares
Z-DEVD-FMK: Another caspase inhibitor with a similar structure but different specificity for caspase-3.
Z-LEHD-FMK: Targets caspase-9 and is used to study intrinsic apoptosis pathways.
Q-VD-OPh: A broad-spectrum caspase inhibitor with a different chemical structure but similar inhibitory effects.
Uniqueness:
- Z-Val-Ala-Asp(OMe)-fluoromethylketone is unique in its ability to inhibit a wide range of caspases, making it a versatile tool for studying various forms of cell death and inflammation.
- Its irreversible binding mechanism provides long-lasting inhibition, which is advantageous in experimental settings.
Propiedades
IUPAC Name |
5-fluoro-3-[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoylamino]-4-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O7/c1-12(2)18(25-21(31)32-11-14-7-5-4-6-8-14)20(30)23-13(3)19(29)24-15(9-17(27)28)16(26)10-22/h4-8,12-13,15,18H,9-11H2,1-3H3,(H,23,30)(H,24,29)(H,25,31)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUHZYLYARUNIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tridecyl 3-[2-[3-[2-[bis(3-oxo-3-tridecoxypropyl)amino]ethyl-methylamino]propyl-methylamino]ethyl-(3-oxo-3-tridecoxypropyl)amino]propanoate](/img/structure/B11935329.png)

![2-(1,3-Benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11935342.png)
![tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B11935347.png)
![sodium;3-[(2R)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B11935358.png)
![(+)-1-[2-(4-Fluorophenyl)-2-(4-isopropylpiperazino)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine tetrahydrochloride](/img/structure/B11935370.png)


![Ethyl [2-butyl-6-oxo-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-4-(propan-2-yl)-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B11935386.png)
![(1R,3S)-5-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11935391.png)
![1-[2-[2-[Bis(2-hydroxydodecyl)amino]ethyl-methylamino]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol](/img/structure/B11935392.png)

![2-(diethylamino)ethyl (2R)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoate;hydrochloride](/img/structure/B11935410.png)
![(2Z)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride](/img/structure/B11935415.png)
